molecular formula C15H24O3 B028229 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde CAS No. 100288-35-5

4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde

Cat. No. B028229
M. Wt: 252.35 g/mol
InChI Key: MABZIKXHSLOMDZ-OMRNGCIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde, also known as HHT, is a naturally occurring sesquiterpene aldehyde. It is found in the essential oil of many plants, including chamomile, and has been the subject of extensive scientific research due to its potential therapeutic properties.

Scientific Research Applications

Chemical Synthesis and Modifications

  • The compound has been involved in studies focusing on chemical reactions and syntheses. For instance, it has been used in reactions with manganese dioxide to explore the formation of azulene-diones and carbaldehydes (Fallahpour, Sigrist, & Hansen, 1995). Such studies are vital in understanding the chemical properties and potential applications of azulene derivatives.

Applications in Organic Synthesis

  • Research has also been conducted on the synthesis of styrylazulene derivatives using this compound, demonstrating its utility in creating complex organic structures (Briquet & Hansen, 1994). These findings are significant for developing new materials and drugs.

Pigment Discovery

  • In the field of natural products, this compound has been identified in the fruiting bodies of the basidiomycete Lactarius hatsudake, contributing to the discovery of new azulene pigments (Fang, Shao, Yang, & Liu, 2006). This research can have implications in various industries, including food, cosmetics, and pharmaceuticals.

Protective Group Evaluation

  • The compound has also been studied for its role as a protective group in the synthesis of other complex molecules, indicating its potential in streamlining synthetic pathways in chemistry (Riess, Schön, Laschat, & Jäger, 1998).

Biological Activity Assessment

  • There has been research on the biological activity of similar compounds, which can offer insights into the potential biological applications of 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde. Studies like these are foundational for drug discovery and understanding biological interactions at the molecular level (El Azab, Youssef, & Amin, 2014).

Synthesis of Novel Compounds

  • Additionally, this compound is involved in the synthesis of various novel compounds, including those with potential applications in materials science and medicinal chemistry (Song & Hansen, 1999).

properties

CAS RN

100288-35-5

Product Name

4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde

InChI

InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3

InChI Key

MABZIKXHSLOMDZ-OMRNGCIESA-N

SMILES

CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O

Canonical SMILES

CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
Reactant of Route 2
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
Reactant of Route 3
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
Reactant of Route 4
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
Reactant of Route 5
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
Reactant of Route 6
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde

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